molecular formula C14H10F3NO B1453139 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine CAS No. 1187168-84-8

2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine

Cat. No. B1453139
CAS RN: 1187168-84-8
M. Wt: 265.23 g/mol
InChI Key: DEHOFZRFNJUNJN-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol . It is characterized by the presence of a fluorine atom and a pyridine in its structure .


Synthesis Analysis

The synthesis of 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine consists of a pyridine ring attached to a trifluoromethyl group and a methyl group . The InChI code for this compound is 1S/C14H10F3NO/c1-9-8-11(6-7-18-9)13(19)10-2-4-12(5-3-10)14(15,16)17/h2-8H,1H3 .


Chemical Reactions Analysis

Trifluoromethylpyridines, including 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine has a molecular weight of 265.23 g/mol . The presence of a fluorine atom and a pyridine in its structure bestows many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Agrochemical Industry

2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine: derivatives are prominently used in the agrochemical industry for crop protection. The trifluoromethylpyridine (TFMP) moiety is a key structural component in active ingredients that protect crops from pests. The introduction of TFMP derivatives like fluazifop-butyl marked the beginning of their use in the market, and since then, over 20 new TFMP-containing agrochemicals have been named .

Pharmaceutical Applications

In the pharmaceutical sector, several TFMP derivatives are utilized. Five pharmaceutical products containing the TFMP structure have been approved for the market, and two veterinary products have also gained approval. Many more candidates are currently undergoing clinical trials, highlighting the significance of TFMP derivatives in medicinal chemistry .

Antitubulin Agents

Research has been conducted on new antitubulin agents containing a scaffold similar to 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine. These compounds have shown antiproliferative activity against cancer cell lines, inhibiting tubulin polymerization and inducing apoptotic cell death without affecting normal human peripheral blood mononuclear cells, suggesting potential selectivity against cancer cells .

Synthesis of Organic Compounds

The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety make TFMP derivatives valuable intermediates in the synthesis of organic compounds. Their development is crucial for advances in various fields, including agrochemicals, pharmaceuticals, and functional materials .

Development of Fluorinated Compounds

More than 50% of pesticides introduced in the last two decades are fluorinated, with around 40% containing a trifluoromethyl group. This underscores the importance of TFMP derivatives in the development of fluorinated organic chemicals, which is a growing research area due to the effects of fluorine on biological activities and physical properties .

Metal Complex Formation

TFMP derivatives have been explored for their potential to form complexes with transition metal ions such as Fe(III), Co(III), Cu(II), and Ni(II). These complexes can have various applications, including catalysis, material science, and as potential therapeutic agents .

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

(2-methylpyridin-4-yl)-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-7-11(5-6-18-9)13(19)10-3-2-4-12(8-10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHOFZRFNJUNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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